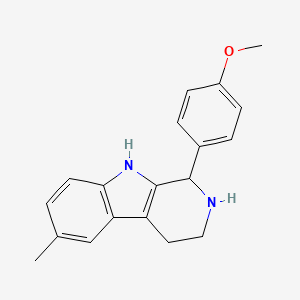![molecular formula C12H12N2O3S B7762169 ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B7762169.png)
ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service (CAS) number 2169998-23-4 is known as Dapagliflozin Impurity 23. It is a chemical impurity associated with Dapagliflozin, a medication used to treat type 2 diabetes mellitus by inhibiting the renal sodium-glucose co-transporter type 2 (SGLT2). The molecular formula of Dapagliflozin Impurity 23 is C21H23ClO7, and it has a molecular weight of 422.86 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dapagliflozin Impurity 23 involves multiple steps, starting from the appropriate raw materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Dapagliflozin Impurity 23 requires stringent quality control measures to ensure the impurity is produced consistently and meets regulatory standards. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the impurity .
Análisis De Reacciones Químicas
Types of Reactions
Dapagliflozin Impurity 23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Dapagliflozin Impurity 23 has several scientific research applications, including:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for detecting impurities in pharmaceutical formulations.
Quality Control: The compound is employed in quality control processes to ensure the purity and safety of Dapagliflozin products.
Pharmacological Studies: Research on the pharmacological effects of Dapagliflozin Impurity 23 helps in understanding its impact on the efficacy and safety of the parent drug .
Mecanismo De Acción
The mechanism of action of Dapagliflozin Impurity 23 is closely related to its parent compound, Dapagliflozin. It inhibits the renal sodium-glucose co-transporter type 2 (SGLT2), reducing glucose reabsorption in the kidneys and promoting glucose excretion in the urine. This mechanism helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dapagliflozin Impurity 23 include other impurities and analogs of Dapagliflozin, such as:
- Dapagliflozin Impurity 2 (CAS No. 1830346-16-1)
- Dapagliflozin Allose Isomer (CAS No. 1888296-95-4)
- Dapagliflozin 5-Acetyl Impurity (CAS No. 1616259-44-9) .
Uniqueness
Dapagliflozin Impurity 23 is unique due to its specific chemical structure and the role it plays in the quality control and safety assessment of Dapagliflozin. Its presence and concentration in pharmaceutical formulations are critical for ensuring the efficacy and safety of the medication .
Propiedades
IUPAC Name |
ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-11(16)8-3-5-9(6-4-8)13-12-14-10(15)7-18-12/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDXMESGLAWUKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B7762086.png)



![ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B7762111.png)




![3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol](/img/structure/B7762154.png)

![3-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B7762164.png)


